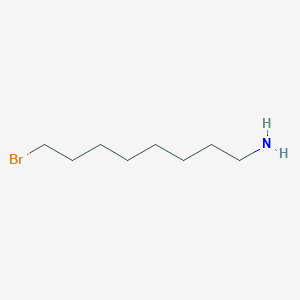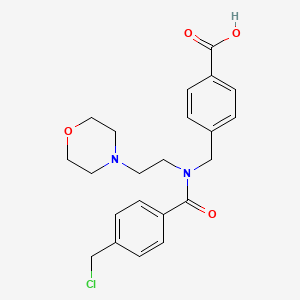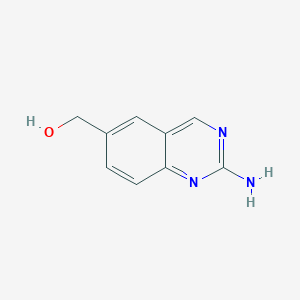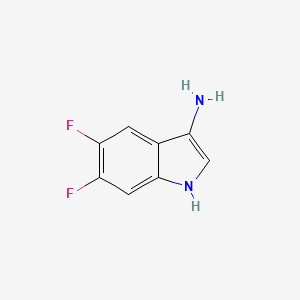![molecular formula C16H23BrN2O4 B12822616 tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)
tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a bromomethyl group attached to a pyridine ring, along with tert-butyl and tert-butoxycarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate typically involves the following steps:
Formation of the pyridine derivative: The starting material, 4-(bromomethyl)pyridine, is prepared through bromination of 4-methylpyridine using bromine in the presence of a suitable solvent.
Carbamoylation: The pyridine derivative is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form the desired carbamate product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the tert-butoxycarbonyl group.
Major Products:
- Substituted pyridine derivatives
- Free amine after deprotection
Applications De Recherche Scientifique
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various substitution reactions.
Biology and Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of potential pharmaceutical agents. It can be used as a precursor in the synthesis of biologically active molecules.
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tert-butoxycarbonyl group serves as a protecting group for the amine, which can be removed under acidic conditions to reveal the free amine functionality .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Similar in structure but lacks the bromomethyl and pyridine groups.
N-tert-Butoxycarbonyl-4-bromomethylpyridine: Similar but does not have the carbamate functionality.
Uniqueness:
Propriétés
Formule moléculaire |
C16H23BrN2O4 |
|---|---|
Poids moléculaire |
387.27 g/mol |
Nom IUPAC |
tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-11(10-17)7-8-18-12/h7-9H,10H2,1-6H3 |
Clé InChI |
WWNNNDRTSACBEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=NC=CC(=C1)CBr)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B12822545.png)
![2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12822546.png)



![5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12822571.png)


![(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12822590.png)
![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)

![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)
